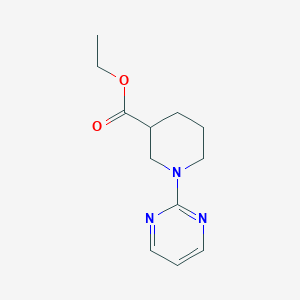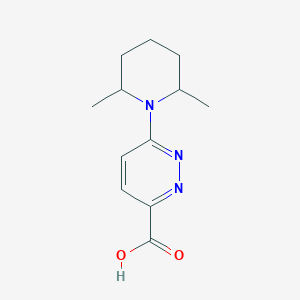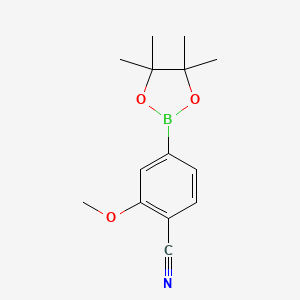
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate
概要
説明
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate is a compound that belongs to the class of piperidinecarboxylates. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The combination of these two rings in a single molecule makes it an interesting subject for various scientific studies and applications.
作用機序
Target of action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, pyrimidine derivatives can inhibit or activate their targets, leading to a cascade of biochemical events .
Biochemical pathways
Pyrimidine derivatives have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” would depend on its specific targets and mode of action. Based on the activities of other pyrimidine derivatives, potential effects could include changes in cell signaling, gene expression, or enzymatic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method is the cyclization of appropriate precursors under basic conditions. For instance, the reaction of ethyl 3-aminopropanoate with pyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride can yield the desired product. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .
化学反応の分析
Types of Reactions
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones on the pyrimidine ring.
科学的研究の応用
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
類似化合物との比較
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxo-3-piperidinecarboxylate: This compound also contains a piperidine ring but lacks the pyrimidine moiety, making it less versatile in certain applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrimidine ring but have different structural features that can lead to distinct biological activities
The uniqueness of ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate lies in its combined piperidine and pyrimidine rings, which provide a unique scaffold for various chemical and biological applications.
特性
IUPAC Name |
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11(16)10-5-3-8-15(9-10)12-13-6-4-7-14-12/h4,6-7,10H,2-3,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDQMYNEIUZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1465267.png)


![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)


![1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole](/img/structure/B1465276.png)



![3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1465284.png)

